![molecular formula C16H18N4OS B2671044 1-ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1313814-69-5](/img/structure/B2671044.png)
1-ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
“1-ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, complexity, and more .
Scientific Research Applications
- Indole-3-acetic acid (IAA) is a natural plant hormone produced from tryptophan degradation. The structure of our compound shares similarities with IAA, particularly the indole ring. Investigating its effects on plant growth, root development, and hormonal signaling pathways could be valuable .
- The benzylic position is susceptible to free radical reactions. For instance, N-bromosuccinimide (NBS) can selectively brominate the benzylic hydrogen, leading to the formation of a succinimide derivative. Understanding these reactions aids in designing novel synthetic pathways .
Plant Hormone Analog
Free Radical Chemistry
Future Directions
The future directions for research on “1-ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
properties
IUPAC Name |
1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-4-20-14-13(11(3)18-20)17-16(22)19(15(14)21)9-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDMRJWBUCWEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |
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